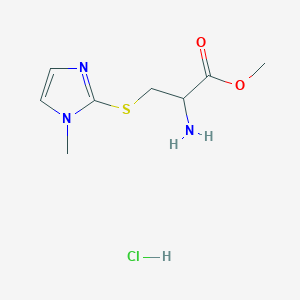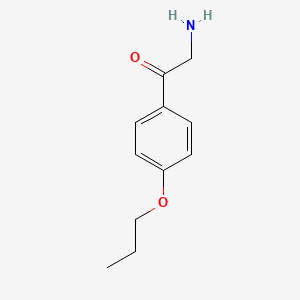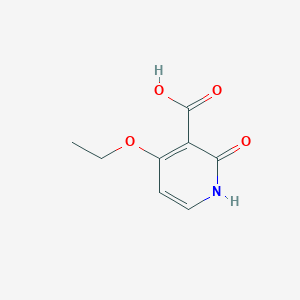
(E)-N-(Prop-2-yn-1-yl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(Prop-2-yn-1-yl)but-2-enamide is an organic compound characterized by the presence of an alkyne group (prop-2-yn-1-yl) and an amide group (but-2-enamide)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(Prop-2-yn-1-yl)but-2-enamide typically involves the reaction of an appropriate alkyne with an amide precursor. One common method is the reaction of propargylamine with crotonic acid or its derivatives under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(Prop-2-yn-1-yl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond in the but-2-enamide moiety can be reduced to form saturated amides.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the alkyne group in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides with various functional groups.
Applications De Recherche Scientifique
(E)-N-(Prop-2-yn-1-yl)but-2-enamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-N-(Prop-2-yn-1-yl)but-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(Prop-2-yn-1-yl)but-2-enamide: Unique due to the presence of both alkyne and amide groups.
N-(Prop-2-yn-1-yl)acetamide: Lacks the double bond present in this compound.
N-(Prop-2-yn-1-yl)benzamide: Contains an aromatic ring instead of the but-2-enamide moiety.
Propriétés
Formule moléculaire |
C7H9NO |
|---|---|
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
(E)-N-prop-2-ynylbut-2-enamide |
InChI |
InChI=1S/C7H9NO/c1-3-5-7(9)8-6-4-2/h2-3,5H,6H2,1H3,(H,8,9)/b5-3+ |
Clé InChI |
FHJOLSLJWOSSNC-HWKANZROSA-N |
SMILES isomérique |
C/C=C/C(=O)NCC#C |
SMILES canonique |
CC=CC(=O)NCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(Oxan-4-ylmethyl)piperidin-4-yl]-5-(2-propan-2-ylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole](/img/structure/B13657866.png)






![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)

![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)


